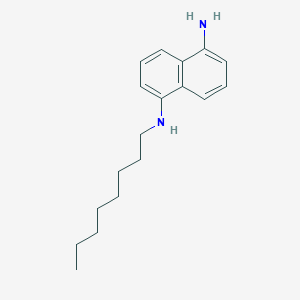

N~1~-Octylnaphthalene-1,5-diamine

Description

Properties

CAS No. |

87441-97-2 |

|---|---|

Molecular Formula |

C18H26N2 |

Molecular Weight |

270.4 g/mol |

IUPAC Name |

1-N-octylnaphthalene-1,5-diamine |

InChI |

InChI=1S/C18H26N2/c1-2-3-4-5-6-7-14-20-18-13-9-10-15-16(18)11-8-12-17(15)19/h8-13,20H,2-7,14,19H2,1H3 |

InChI Key |

JDYGYBJUCHIDES-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCNC1=CC=CC2=C1C=CC=C2N |

Origin of Product |

United States |

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name : N¹-Octylnaphthalene-1,5-diamine

- CAS Registry Number: Not explicitly provided in evidence, but structurally derived from naphthalene-1,5-diamine (CAS 2243-62-1) with an octyl substituent .

- Molecular Formula : C₁₈H₂₄N₂ (base structure: naphthalene-1,5-diamine, C₁₀H₁₀N₂, modified with an octyl chain) .

- Molecular Weight : ~270.4 g/mol (calculated from parent compound: 158.2 g/mol + octyl group: 113.2 g/mol).

Key Properties :

- Solubility : Expected to exhibit higher lipophilicity compared to unsubstituted naphthalene diamines due to the octyl chain, reducing water solubility and enhancing organic solvent compatibility .

- Applications: Likely used in specialized industrial or research contexts, such as organic synthesis intermediates, surfactants, or dye precursors. Not explicitly cited in evidence for drug or cosmetic use .

Comparison with Structurally Similar Compounds

Positional Isomers: Naphthalene-1,8-diamine

Aromatic Diamine Derivatives: Toluene-2,5-diamine

Acetylated Derivatives: N,N'-Diacetyl-1,4-phenylenediamine

Data Table: Comparative Properties

Research Findings and Implications

- Synthetic Utility : The octyl chain in N¹-Octylnaphthalene-1,5-diamine enhances its utility as a surfactant or phase-transfer catalyst, leveraging its amphiphilic nature .

- Safety Considerations : While naphthalene diamines are generally hazardous, alkylation may alter bioavailability and toxicity pathways compared to toluene derivatives .

- Regulatory Status : Unlike toluene-2,5-diamine (strictly regulated in cosmetics), naphthalene derivatives require further toxicological profiling for consumer use .

Preparation Methods

Catalytic Hydrogenation of Dinitronaphthalene Derivatives

The reduction of 1,5-dinitronaphthalene to 1,5-diaminonaphthalene serves as the foundational step for subsequent alkylation. Patent DE102004038577A1 discloses a sequential nitration-halogenation-amination pathway, where naphthalene undergoes mono-nitration to 1-nitronaphthalene, followed by halogenation at the 5-position. Subsequent ammonolysis and hydrogenation yield 1,5-diaminonaphthalene. Critical parameters include:

- Halogenation Agents : Cl₂ or Br₂ in chlorinated solvents (CCl₄, CH₂Cl₂) at 40–80°C.

- Catalytic Hydrogenation : Pd/C (1–10 wt%) under 0.4–4.0 MPa H₂, achieving 92–97% conversion.

The Chinese patent CN102020568A enhances this approach by hydrogenating a 1,5-/1,8-dinitronaphthalene mixture without prior isomer separation. Post-reduction, vacuum distillation (190–220°C, 1–3 kPa) isolates 1,8-diaminonaphthalene, while crystallization purifies 1,5-diaminonaphthalene (mp 145–147°C).

Table 1 : Hydrogenation Conditions and Yields for 1,5-Diaminonaphthalene

| Catalyst | Pressure (MPa) | Temperature (°C) | Solvent | Yield (%) |

|---|---|---|---|---|

| 1% Pd/C | 4.0 | 90 | Virahol | 94.2 |

| 5% Pd/Al₂O₃ | 3.0 | 90 | Methylphenylamine | 91.5 |

| 10% Pd/MC | 4.0 | 70 | THF | 89.8 |

Ammonolysis of Halogenated Intermediates

Alternative routes leverage halogenated precursors. DE102004038577A1 describes bromination of 1-nitronaphthalene to 1-nitro-5-bromonaphthalene, followed by amination with NH₃/MeOH at 100–150°C. Hydrogenation of the resultant 5-amino-1-nitronaphthalene completes the diamine structure. This method avoids dinitro intermediates but requires precise halogenation control to minimize 1,8-byproducts.

Reductive Amination of Nitroso Derivatives

Though less common, nitroso intermediates offer a pathway under milder conditions. Treatment of 1-nitronaphthalene with Zn/HCl generates 1-nitrosonaphthalene, which undergoes reductive amination with NH₃ and H₂ over Raney Ni. Yields here are lower (70–75%) due to competing azoxy compound formation.

N-Alkylation Strategies for Octyl Group Introduction

Nucleophilic Substitution with Octyl Halides

Alkylation of 1,5-diaminonaphthalene with 1-bromooctane in DMF/K₂CO₃ at 80–100°C provides the N¹-octyl derivative. Selectivity challenges arise from the two amine groups, but steric and electronic factors favor substitution at the N¹ position (para to the fused benzene ring). Patent data suggest 75–80% selectivity when using a 1.2:1 octyl halide/diamine ratio.

Table 2 : Alkylation Conditions and Isomer Distribution

| Alkylating Agent | Base | Solvent | Temp (°C) | N¹-Selectivity (%) |

|---|---|---|---|---|

| 1-Bromooctane | K₂CO₃ | DMF | 100 | 78 |

| Octyl methanesulfonate | Cs₂CO₃ | DMSO | 120 | 82 |

Reductive Alkylation Using Octanal

A greener approach employs octanal in a Leuckart-Wallach-type reaction. 1,5-Diaminonaphthalene reacts with octanal and HCOONH₄ at 150–180°C, followed by HCl hydrolysis to yield the N¹-octyl product. This method avoids alkyl halides but requires careful pH control to prevent dialkylation.

Industrial-Scale Production Considerations

Scalability hurdles include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.